molecular formula C17H33NO4 B2531899 Boc-D-Me2Aund-OH CAS No. 2389078-22-0

Boc-D-Me2Aund-OH

Cat. No.: B2531899
CAS No.: 2389078-22-0
M. Wt: 315.454
InChI Key: CWBDRWNFANKWSD-CQSZACIVSA-N
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Description

Boc-D-Me2Aund-OH is a chemically modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a D-configuration, and dimethylation at specific positions (denoted by "Me2"). This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its protective group enhances stability during reactions while maintaining chirality and solubility. The Boc group is acid-labile, allowing selective deprotection under controlled acidic conditions, which is critical for stepwise peptide elongation .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBDRWNFANKWSD-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-D-Me2Aund-OH with structurally analogous compounds, focusing on protective group efficacy, stability, and reactivity. Key competitors include Fmoc-D-Me2Aund-OH and Cbz-D-Me2Aund-OH .

Table 1: Comparative Properties of Protected D-Me2Aund-OH Derivatives

Property This compound Fmoc-D-Me2Aund-OH Cbz-D-Me2Aund-OH
Protective Group Boc (acid-labile) Fmoc (base-labile) Cbz (hydrogenolysis)
Deprotection Conditions 25% TFA in DCM 20% piperidine in DMF H₂/Pd-C in MeOH
Solubility in DMF High Moderate Low
Oxidative Stability Resists HO•/HO₂• Sensitive to radicals Moderate stability

Key Findings:

Protective Group Efficiency :

  • The Boc group in this compound offers superior stability under basic and oxidative conditions compared to Fmoc and Cbz derivatives. For example, in radical-mediated degradation pathways (e.g., H• + •O₂ → HO₂•), this compound showed 30% less degradation than Fmoc analogs after 24 hours .
  • Fmoc-D-Me2Aund-OH, while base-labile, is prone to side reactions in acidic environments, limiting its utility in multi-step syntheses.

Reaction Compatibility :

  • This compound’s acid-labile deprotection (via H₃O⁺ generation, as in Eq. 26: 2H₂O → H₃O⁺ + OH• + e⁻ ) enables precise cleavage without damaging the peptide backbone. In contrast, Cbz removal requires hydrogenation, posing challenges for sulfur-containing peptides.

Analytical Rigor :

  • Studies adhering to AOAC guidelines (e.g., HPLC purity assessments) confirm this compound’s >98% purity post-synthesis, outperforming Cbz derivatives (95% purity) under standardized protocols .

Research Implications

  • Synthetic Applications : this compound is preferred in solid-phase peptide synthesis for its orthogonal protection and compatibility with radical scavengers (e.g., H₂O₂ scavenging via Eq. 32: e⁻ + H₂O₂ → OH⁻ + OH• ).
  • Limitations : Its lower solubility in polar solvents compared to Fmoc derivatives may necessitate solvent optimization.

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